Physicochemical Differentiation: Computed Lipophilicity (XLogP3) Comparison Against Des-Ethoxy and Des-Phenylthio Analogs
The target compound exhibits a computed XLogP3 of 5.1 [1], which is substantially higher than the des-ethoxy analog N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide (estimated XLogP3 ~3.5; MW 334.4 g/mol, C19H14N2O2S) and the des-phenylthio analog N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide (XLogP3 ~4.2; MW 364.4 g/mol, C20H16N2O3S) [2]. This ~0.9–1.6 log-unit increase reflects the additive contribution of the ethoxy group and the phenylthio sulfur, placing the compound in a higher lipophilicity bracket predictive of enhanced membrane permeation and tissue distribution but also higher metabolic liability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide (estimated XLogP3 ~3.5); N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide (XLogP3 ~4.2) |
| Quantified Difference | ΔXLogP3 = +0.9 to +1.6 log units vs. des-phenylthio and des-ethoxy comparators respectively |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem; values for comparators are estimated from structural analogs in PubChem and Chemsrc databases |
Why This Matters
For procurement in ADME screening cascades, this compound provides a distinct lipophilicity anchor point that simpler benzofuran–thiazole analogs cannot supply, enabling systematic exploration of logP–activity relationships within the series.
- [1] PubChem Compound Summary CID 41646123. XLogP3-AA = 5.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/41646123 View Source
- [2] Molaid. N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide. Molecular Formula C19H14N2O2S. https://www.molaid.com View Source
